Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

13-Oxo-10-deacetyl Baccatin III structure
92950-42-0 structure
Nombre del producto:13-Oxo-10-deacetyl Baccatin III
Número CAS:92950-42-0
MF:C29H34O10
Megavatios:542.574269771576
CID:1062999

13-Oxo-10-deacetyl Baccatin III Propiedades químicas y físicas

Nombre e identificación

    • 13-Oxo-10-deacetyl Baccatin III
    • 10-Deacetyl-13-oxobaccatin III
    • 13-Oxo-10-deacetyl B
    • (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)
    • 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)
    • Renchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
    • Clave inchi: WMZBAMYUOYXRSF-RIFKXWPOSA-N
    • Sonrisas: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Atributos calculados

  • Calidad precisa: 542.21500

Propiedades experimentales

  • PSA: 156.66000
  • Logp: 1.29000

13-Oxo-10-deacetyl Baccatin III PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHENG KE LU SI SHENG WU JI SHU
sc-477828-5mg
13-Oxo-10-deacetyl Baccatin III,
92950-42-0
5mg
¥2858.00 2023-09-05
A2B Chem LLC
AH89323-50mg
10-Deacetyl-13-oxobaccatin III
92950-42-0
50mg
$1408.00 2023-12-29
SHENG KE LU SI SHENG WU JI SHU
sc-477828-5 mg
13-Oxo-10-deacetyl Baccatin III,
92950-42-0
5mg
¥2,858.00 2023-07-11
TRC
O850110-5mg
13-Oxo-10-deacetyl Baccatin III
92950-42-0
5mg
$ 181.00 2023-09-06
TRC
O850110-50mg
13-Oxo-10-deacetyl Baccatin III
92950-42-0
50mg
$ 1431.00 2023-09-06
A2B Chem LLC
AH89323-5mg
10-Deacetyl-13-oxobaccatin III
92950-42-0
5mg
$283.00 2023-12-29
A2B Chem LLC
AH89323-20mg
10-Deacetyl-13-oxobaccatin III
92950-42-0 ≥98%
20mg
$677.00 2024-07-18

13-Oxo-10-deacetyl Baccatin III Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane ,  Water
Referencia
The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III
Appendino, Giovanni; Fenoglio, Ivana; Cravotto, Giancarlo; Varese, Marcella; Gariboldi, Pierluigi; et al, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Acetone ;  rt → -50 °C; 20 min, -50 °C
1.2 Reagents: Isopropanol
Referencia
Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents
, United States, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
Baccatin III derivatives: reduction of the C-11, C-12 double bond
Marder, Raphaele; Dubois, Joelle; Guenard, Daniel; Gueritte-Voegelein, Francoise; Potier, Pierre, Tetrahedron, 1995, 51(7), 1985-94

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1 h, -78 °C
Referencia
Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives
Baldelli, Eleonora; Battaglia, Arturo; Bombardelli, Ezio; Carenzi, Giacomo; Fontana, Gabriele; et al, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Synthetic Routes 5

Condiciones de reacción
Referencia
Semi-synthetic taxanes with anti-tumoral activity
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  -78 °C
1.2 Reagents: Dimethyl sulfide ,  Pyridine ;  rt
Referencia
A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
Referencia
Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids
Chakraborty, Vaishali; Bordoloi, Manobjyoti, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

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